1-Chloro-3-(3,5-dimethylphenoxy)-2-propanol
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Overview
Description
1-Chloro-3-(3,5-dimethylphenoxy)-2-propanol is an organic compound with a molecular formula of C11H15ClO2 It is a derivative of phenol and is characterized by the presence of a chloro group and a propanol moiety attached to a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(3,5-dimethylphenoxy)-2-propanol typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is then opened by the phenol to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(3,5-dimethylphenoxy)-2-propanol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include amine or thiol derivatives.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols or other reduced forms.
Scientific Research Applications
1-Chloro-3-(3,5-dimethylphenoxy)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3,5-dimethylphenoxy)-2-propanol involves its interaction with specific molecular targets. The chloro group and the phenoxy moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenol: A precursor in the synthesis of 1-Chloro-3-(3,5-dimethylphenoxy)-2-propanol.
1-(3,5-Dimethylphenoxy)-3-(1-piperidinyl)-2-propanol: A related compound with a piperidine moiety.
2-[2-(3,5-Dimethylphenoxy)ethylthio]pyrimidin-4(3H)-ones: Compounds with similar phenoxy groups but different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro group and phenoxy moiety make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1-chloro-3-(3,5-dimethylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,13H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYFZOYUFMJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CCl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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